molecular formula C12H8ClIN2O B12878138 [(5-Chloro-7-iodo-2-methylquinolin-8-yl)oxy]acetonitrile CAS No. 88757-67-9

[(5-Chloro-7-iodo-2-methylquinolin-8-yl)oxy]acetonitrile

Cat. No.: B12878138
CAS No.: 88757-67-9
M. Wt: 358.56 g/mol
InChI Key: ZCFHRAQEPIJGMP-UHFFFAOYSA-N
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Description

[(5-Chloro-7-iodo-2-methylquinolin-8-yl)oxy]acetonitrile is a halogenated quinoline derivative with a nitrile-functionalized side chain. Its structure comprises a quinoline core substituted with chlorine at position 5, iodine at position 7, and a methyl group at position 2. The acetonitrile moiety is attached via an oxygen atom at position 3. Its synthesis likely involves halogenation and nucleophilic substitution steps, analogous to related quinoline derivatives .

Properties

CAS No.

88757-67-9

Molecular Formula

C12H8ClIN2O

Molecular Weight

358.56 g/mol

IUPAC Name

2-(5-chloro-7-iodo-2-methylquinolin-8-yl)oxyacetonitrile

InChI

InChI=1S/C12H8ClIN2O/c1-7-2-3-8-9(13)6-10(14)12(11(8)16-7)17-5-4-15/h2-3,6H,5H2,1H3

InChI Key

ZCFHRAQEPIJGMP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC(=C2OCC#N)I)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Chloro-7-iodo-2-methylquinolin-8-yl)oxy)acetonitrile typically involves multiple steps. One common method starts with the preparation of 5-chloro-7-iodo-2-methylquinoline, which is then reacted with acetonitrile in the presence of a suitable base to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like zinc iodide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-((5-Chloro-7-iodo-2-methylquinolin-8-yl)oxy)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce primary amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-((5-Chloro-7-iodo-2-methylquinolin-8-yl)oxy)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-Chloro-7-iodo-2-methylquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Quinoline Acetonitrile Analogues

The closest structural analogue identified is [(5-bromo-7-iodo-8-quinolinyl)oxy]acetonitrile (CAS: 88757-59-9), which substitutes chlorine with bromine at position 5 and lacks the 2-methyl group . Key comparative data are summarized below:

Property [(5-Chloro-7-iodo-2-methylquinolin-8-yl)oxy]acetonitrile [(5-Bromo-7-iodo-8-quinolinyl)oxy]acetonitrile
Molecular Formula C₁₂H₈ClIN₂O C₁₁H₆BrIN₂O
Molar Mass (g/mol) ~393.56 (calculated) 388.99
Key Substituents 5-Cl, 7-I, 2-CH₃, 8-OCH₂CN 5-Br, 7-I, 8-OCH₂CN
Structural Implications Enhanced steric hindrance due to 2-CH₃; potential metabolic stability from Cl Higher molecular weight with Br; possible reactivity differences in cross-coupling reactions

The methyl group at position 2 in the target compound may improve solubility or alter binding affinity in biological systems compared to the bromo analogue. The chlorine atom’s smaller van der Waals radius could also influence electronic effects on the quinoline ring .

Functional Group Comparisons

For example:

  • In acetonitrile, optimal epoxidation efficiency for allylic alcohols (AA) occurs at 30°C, achieving 62% conversion and 65% H₂O₂ efficiency .
  • The target compound’s nitrile group may similarly stabilize intermediates in synthesis or catalytic applications, though its specific reactivity requires further investigation .

Quinoline Derivatives with Ether Linkages

Compounds like 2-amino-4,6-bis(8-ethoxycoumarin-3-yl)benzonitrile () share functional motifs (e.g., nitrile, ether linkages) but differ in core structure (benzene vs. quinoline). Key distinctions include:

  • Synthetic Routes : The target compound’s synthesis likely prioritizes halogenation (Cl, I) over the coumarin-formation steps seen in .
  • Spectroscopic Profiles: The absence of NH₂ stretches (~3,300–3,400 cm⁻¹ in IR) in the target compound distinguishes it from amino-substituted analogues .

Physicochemical and Reactivity Considerations

  • Thermal Stability: The iodine and chlorine substituents may confer thermal stability, as seen in halogenated quinolines. However, the nitrile group could introduce sensitivity to hydrolysis under acidic/basic conditions.
  • Solubility : The methyl group and halogen atoms likely reduce polarity, favoring solubility in organic solvents (e.g., acetonitrile, DCM) over water.
  • Reactivity : The iodine atom offers a handle for further functionalization (e.g., Ullmann coupling), contrasting with bromine’s utility in Suzuki-Miyaura reactions .

Data Tables

Table 1: Comparative Physicochemical Properties

Parameter Target Compound 5-Bromo Analogue 2-Amino-4,6-bis(8-ethoxycoumarin-3-yl)benzonitrile
Molecular Weight (g/mol) 393.56 388.99 494.45
Halogen Content Cl, I Br, I None
Functional Groups Nitrile, ether Nitrile, ether Nitrile, ether, amino, coumarin

Table 2: Reaction Condition Comparisons

Study Optimal Temperature Key Efficiency Metrics Relevance to Target Compound
AA Epoxidation in Acetonitrile 30°C 62% conversion, 65% H₂O₂ efficiency Solvent compatibility for nitrile stability
MAA Oxidation 80°C 45% 2-methylglycidol selectivity Highlights temperature-dependent selectivity

Biological Activity

[(5-Chloro-7-iodo-2-methylquinolin-8-yl)oxy]acetonitrile is a quinoline derivative with notable structural features that suggest potential biological activities. Quinoline derivatives are widely recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₂H₈ClIN₂O and features a quinoline moiety with chlorine and iodine substitutions. The presence of these halogens can significantly influence its biological activity by enhancing lipophilicity and reactivity with biological targets.

Biological Activities

  • Antimicrobial Activity :
    Preliminary studies indicate that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria. The specific antimicrobial activity of this compound is yet to be fully characterized, but its structural analogs suggest potential efficacy.
    Compound NameMIC (µM)Target Pathogen
    Quinoline A50E. coli
    Quinoline B75S. aureus
    This compoundTBDTBD
  • Anticancer Activity :
    Quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that halogenated quinolines can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds like [(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile have demonstrated cytotoxic effects on cancer cell lines.
    • Case Study : A study evaluated the cytotoxic effects of several quinoline derivatives against MCF-7 breast cancer cells. The results indicated that halogen substitutions at specific positions enhanced the cytotoxicity of these compounds.
    Compound NameIC50 (µM)Cell Line
    This compoundTBDMCF-7
    [(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile10MCF-7
    [(5-Iodo-2-methylquinolin-8-yl)oxy]acetonitrile15MCF-7
  • Anti-inflammatory Activity :
    Quinoline derivatives have also been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and reducing nitric oxide production in inflammatory models.
    • Research Findings : A recent study demonstrated that certain quinoline derivatives effectively reduced LPS-stimulated NO production in RAW 264.7 macrophages, suggesting potential therapeutic applications in inflammatory diseases.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in disease processes, such as COX enzymes in inflammation.
  • Receptor Interaction : The compound may interact with specific receptors or proteins involved in cancer progression or microbial resistance.
  • Cell Cycle Modulation : Induction of apoptosis and modulation of cell cycle checkpoints have been observed in related quinoline derivatives.

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